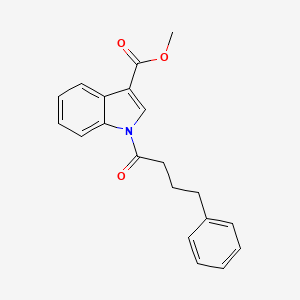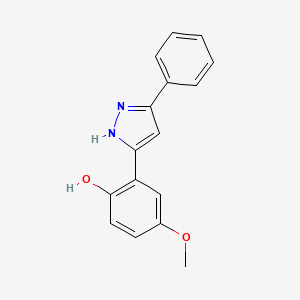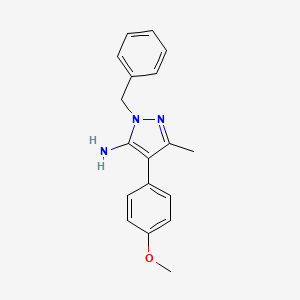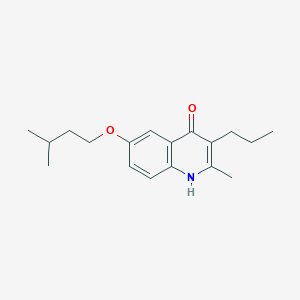
methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate, also known as Eutylone, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of β-keto amphetamine and has a similar chemical structure to other synthetic cathinones such as methylone and ethylone. Eutylone has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in the stimulant and euphoric effects of the drug.
Biochemical and Physiological Effects:
methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate has been shown to increase heart rate, blood pressure, and body temperature. It also causes increased levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. However, it can also cause adverse effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate has advantages in laboratory experiments due to its potency and selectivity for certain neurotransmitter systems. However, its potential for abuse and adverse effects must be taken into consideration when conducting research.
Zukünftige Richtungen
There are several potential future directions for research on methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate. These include further investigation into its therapeutic applications, such as its potential use in the treatment of drug addiction and psychiatric disorders. Additionally, research could focus on developing safer and more effective derivatives of methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate with fewer adverse effects.
Synthesemethoden
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate is synthesized through a multi-step process starting with the reaction of 4-phenylbutyric acid with thionyl chloride to form 4-phenylbutanoyl chloride. This intermediate is then reacted with indole-3-carboxylic acid to form the final product, methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
methyl 1-(4-phenylbutanoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-24-20(23)17-14-21(18-12-6-5-11-16(17)18)19(22)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,14H,7,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKQANSPFSDRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)

![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)




![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)
![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
